5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1,3-dihydro-2H-indol-2-one
Description
5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom, a cyclopentyloxy group, and a methoxyphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Properties
Molecular Formula |
C21H22BrNO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-3-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H22BrNO3/c1-25-19-8-4-5-13(20(19)26-15-6-2-3-7-15)11-17-16-12-14(22)9-10-18(16)23-21(17)24/h4-5,8-10,12,15,17H,2-3,6-7,11H2,1H3,(H,23,24) |
InChI Key |
PFUPSMHPJRDROX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2CCCC2)CC3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .
Scientific Research Applications
5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes . The presence of the bromine atom and other functional groups may enhance its binding affinity and selectivity for these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the cyclopentyloxy and methoxyphenyl groups, making it less complex and potentially less active.
3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the bromine atom, which may reduce its reactivity and biological activity.
Uniqueness
The uniqueness of 5-BROMO-3-{[2-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
